
5-Fluoro-2-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methylpyridine-3-carboxamide is a fluorinated pyridine derivative with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . This compound is also known by its IUPAC name, 5-fluoro-2-methylnicotinamide . It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridine-3-carboxamide typically involves the fluorination of 2-methylpyridine-3-carboxamide. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine using a diazonium salt intermediate . This intermediate is then oxidized to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. For example, starting from 2-fluoro-4-methylpyridine, a series of reactions including oxidation and amide formation can be used to produce the compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-2-methylpyridine-3-carboxylic acid.
Reduction: 5-Fluoro-2-methylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine-18.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylpyridine: Similar structure but lacks the carboxamide group.
5-Fluoro-2-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-Fluoro-4-methylpyridine: Similar structure but with the fluorine atom in a different position.
Uniqueness
5-Fluoro-2-methylpyridine-3-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
5-fluoro-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7FN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
NXCXSSVDBNKGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride](/img/structure/B13523244.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)
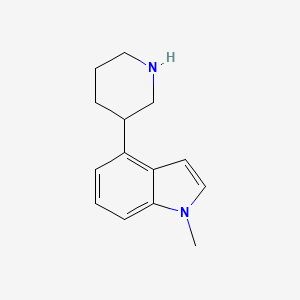
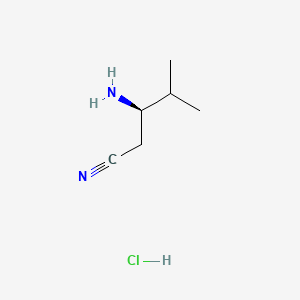
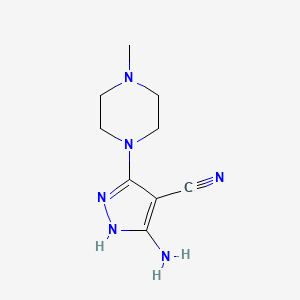
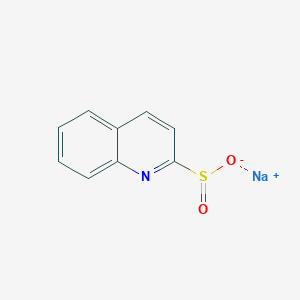
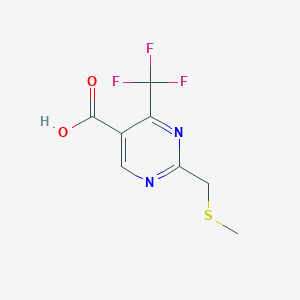
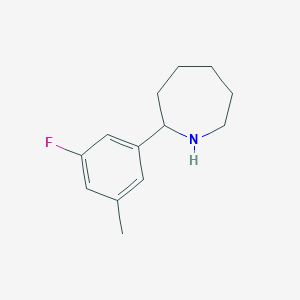
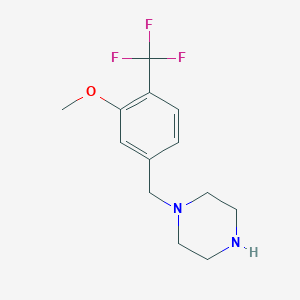

![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)

